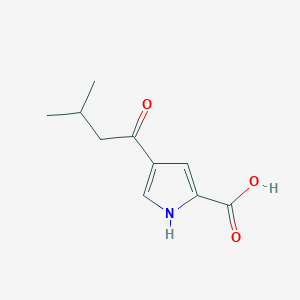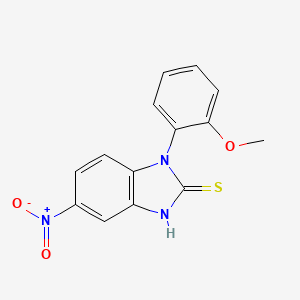
1-(2-methoxyphenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-methoxyphenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol” is a benzodiazole derivative. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring. The 2-methoxyphenyl group suggests the presence of a phenyl (benzene) ring with a methoxy (OCH3) group attached. The 5-nitro group indicates the presence of a nitro (NO2) group .
Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The nitro group is often involved in redox reactions, and the thiol group can participate in nucleophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity would be determined by the functional groups present in the molecule .Aplicaciones Científicas De Investigación
These results suggest that MBT derivatives could be promising candidates for applications in optical signal processing, photonic devices, and photorefractive devices.
2D Magnetic Interactions
While MBT itself is not inherently magnetic, its derivatives can be explored for 2D magnetic interactions. For instance, the Blatter radical derivative 1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl (MBR) has been investigated . The nearly orthogonal 2-methoxyphenyl group in MBR prevents the radical from interfering with magnetic interactions, making it an interesting material for further study.
Synthetic Routes and Medicinal Chemistry
MBT derivatives can serve as building blocks in synthetic routes. For example, an improved synthetic route to urapidil (a vasodilator) starts with the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane . Understanding these synthetic pathways can aid in drug development and medicinal chemistry.
Materials for Organic Electronics
The conjugated structure of MBT derivatives makes them interesting candidates for organic electronic devices. Researchers can explore their charge transport properties, stability, and compatibility with other materials for applications in organic solar cells, transistors, and light-emitting diodes (LEDs).
Djebar Hadji, Toufik Bensafi & Benamar Baroudi. “Chalcone derivatives with strong nonlinear optical activity.” Journal of Optics, 2024. Mikaela Ppasiou. “2D Magnetic Interactions in Methoxy Blatter Radical Derivative.” University of Cyprus, 2024. “An improved route to urapidil from 1-(2-methoxyphenyl)…”. Springer, 2024.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-6-nitro-1H-benzimidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-20-13-5-3-2-4-12(13)16-11-7-6-9(17(18)19)8-10(11)15-14(16)21/h2-8H,1H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHMDGFVFHFWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C(C=C(C=C3)[N+](=O)[O-])NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2606762.png)
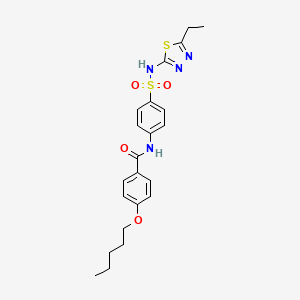
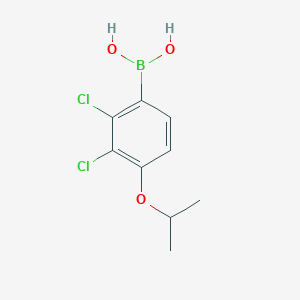
![N-(5-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2606767.png)
![5-methyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)isoxazole-3-carboxamide](/img/structure/B2606768.png)
![2-(4-(2-(2-oxobenzo[cd]indol-1(2H)-yl)ethyl)piperazin-1-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2606769.png)

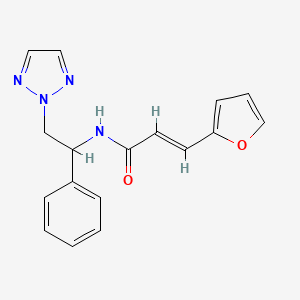
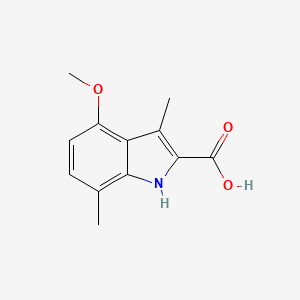
![5-chloro-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2606775.png)
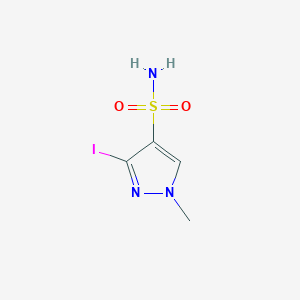

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2606778.png)
